Welcome to the BenchChem Online Store!
molecular formula C13H25NO2 B8538143 2-Tetrahydrofuroic Acid Dibutylamide

2-Tetrahydrofuroic Acid Dibutylamide

Cat. No. B8538143
M. Wt: 227.34 g/mol
InChI Key: PTNGVWYDUAWHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09167812B2

Procedure details

232 g (2 mols) of 2-tetrahydrofuroic acid, 387 g (3 mols) of dibutyl amine and 1,5 g of sodium hypophosphite, were introduced into a stirred reactor at room temperature. Reaction mixture was gradually heated up to 200° C., separating the reaction water and returning the excess of dibutyl amine into the reactor. Reaction was controlled by its acid value. Once the acid value was lower than 10 mg KOH/g, excess of dibutyl amide was distilled at 60-100° C. under vacuum.
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
387 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mg
Type
reactant
Reaction Step Three
Name
dibutyl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([OH:8])=O.[CH2:9]([NH:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH3:12].[PH2]([O-])=O.[Na+].[OH-].[K+].C([N-]CCCC)CCC>>[CH2:9]([N:13]([CH2:14][CH2:15][CH2:16][CH3:17])[C:6]([CH:2]1[CH2:3][CH2:4][CH2:5][O:1]1)=[O:8])[CH2:10][CH2:11][CH3:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
232 g
Type
reactant
Smiles
O1C(CCC1)C(=O)O
Name
Quantity
387 g
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH2](=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NCCCC
Step Three
Name
Quantity
10 mg
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
dibutyl amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[N-]CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
separating
CUSTOM
Type
CUSTOM
Details
the reaction water
CUSTOM
Type
CUSTOM
Details
Reaction
DISTILLATION
Type
DISTILLATION
Details
was distilled at 60-100° C. under vacuum

Outcomes

Product
Name
Type
Smiles
C(CCC)N(C(=O)C1OCCC1)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.